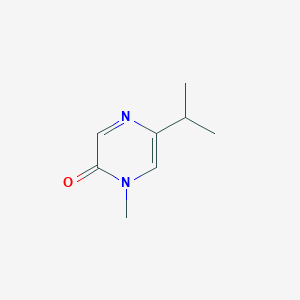![molecular formula C12H22N4 B13113500 1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane is a complex organic compound known for its unique structure and properties. This compound is part of a class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The structure of this compound includes multiple nitrogen atoms, which contribute to its high affinity for metal ions.
準備方法
The synthesis of 1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of linear precursors under specific conditions to form the desired macrocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to increase yield and purity.
化学反応の分析
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of nitro derivatives, while reduction reactions may yield amine derivatives.
科学的研究の応用
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential use in catalysis and material science. In biology, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. In medicine, it is explored for its potential use in imaging and diagnostic applications. In industry, the compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound’s structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and properties of the metal ions, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and the context in which the compound is used.
類似化合物との比較
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane is unique due to its specific structure and the number of nitrogen atoms it contains. Similar compounds include other macrocyclic ligands such as 1,4,8,11-tetraazacyclotetradecane and 1,4,7,10-tetraazacyclododecane. These compounds also form stable complexes with metal ions but differ in their ring sizes and the number of nitrogen atoms. The unique structure of this compound gives it distinct properties and makes it suitable for specific applications that other similar compounds may not be able to achieve.
特性
分子式 |
C12H22N4 |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C12H22N4/c1-5-15-7-4-14-10-2-6-16-8-3-13-9(1)11(16)12(10)15/h9-14H,1-8H2 |
InChIキー |
GMEFCGMVTLRQCJ-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCNC3C2C4C1NCCN4CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


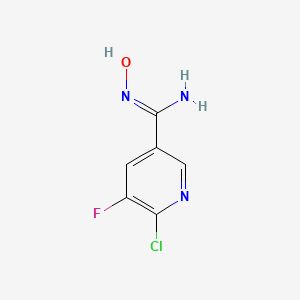


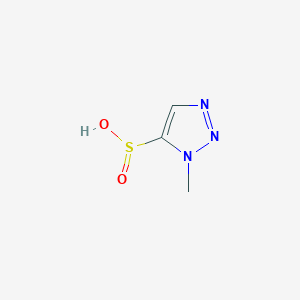
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
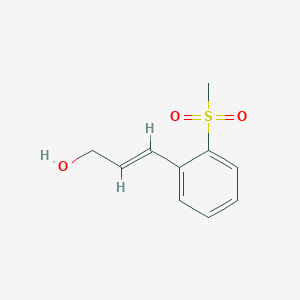
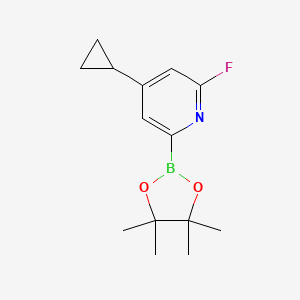
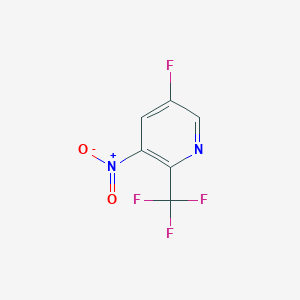
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
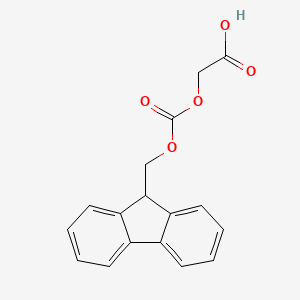
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)

